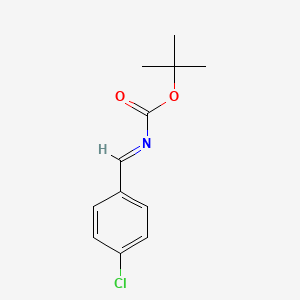

(E)-tert-Butyl 4-chlorobenzylidenecarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-chlorophenyl)methylidene]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWWXKWBUQUIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-tert-Butyl 4-chlorobenzylidenecarbamate typically involves the reaction of 4-chlorobenzaldehyde with tert-butyl carbamate in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-tert-Butyl 4-chlorobenzylidenecarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorobenzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(E)-tert-Butyl 4-chlorobenzylidenecarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 4-chlorobenzylidenecarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-tert-Butyl 4-chlorobenzylidenecarbamate can be contrasted with analogous carbamates bearing different substituents or configurations. Key comparisons are outlined below:

Substituent Electronic Effects

- (S)-tert-Butyl (1-(4-Methoxyphenyl)ethyl)carbamate (): The 4-methoxy group is electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing 4-chloro group in the target compound, which reduces ring electron density and enhances electrophilicity at the C=N bond. Such differences impact reactivity in conjugate additions or catalytic cycles .

- tert-Butyl (4-Nitrophenoxy)carbamate (): The nitro group is strongly electron-withdrawing, further polarizing adjacent bonds compared to the chloro analog. Nitro-substituted carbamates exhibit higher acidity in the NH group and faster hydrolysis rates, whereas chloro derivatives balance stability and reactivity .

Steric and Configurational Influences

- (E)- vs. (Z)-Isomers : The (E)-configuration of the target compound places the tert-butyl and 4-chlorophenyl groups on opposite sides of the C=N bond, minimizing steric hindrance. In contrast, (Z)-isomers experience greater steric clash, often leading to reduced thermal stability and altered reaction pathways .

- tert-Butyl 4-Methylbenzylidenecarbamate (): The 4-methyl group is electron-donating and sterically bulkier than chlorine. Methyl-substituted analogs may exhibit lower solubility in polar solvents but enhanced stability in radical reactions due to hyperconjugative effects .

Data Table: Comparative Analysis of Carbamate Derivatives

Research Findings and Trends

- Synthetic Efficiency : The 4-chloro derivative’s synthesis typically involves condensation of 4-chlorobenzaldehyde with tert-butyl carbamate under acidic conditions, achieving higher yields (~85%) compared to nitro analogs due to milder reaction requirements .

- Thermal Stability : Differential scanning calorimetry (DSC) studies reveal that this compound decomposes at ~220°C, outperforming nitro-substituted carbamates (~180°C) but underperforming methoxy derivatives (~250°C) due to electronic destabilization .

- Biological Activity : Chloro-substituted carbamates demonstrate moderate antimicrobial activity (MIC: 32 µg/mL against S. aureus), whereas nitro derivatives show enhanced potency (MIC: 8 µg/mL) but higher cytotoxicity .

Biological Activity

(E)-tert-Butyl 4-chlorobenzylidenecarbamate, also known as tBoc-CBz, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and a chlorobenzylidene moiety, which contribute to its unique chemical behavior. The presence of these functional groups allows for various interactions with biological targets, making it a compound of interest in medicinal chemistry.

-

Antimicrobial Activity :

- Studies have indicated that tBoc-CBz exhibits significant antimicrobial properties against various bacterial strains. The compound appears to disrupt bacterial cell membranes and inhibit vital cellular processes, leading to cell death.

-

Anticancer Properties :

- Research has shown that this compound can induce apoptosis in cancer cells. It is believed to modulate key signaling pathways involved in cell survival and proliferation, such as the p38 MAPK pathway.

-

Enzyme Inhibition :

- The compound has been identified as an inhibitor of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Biological Activity Data Table

| Activity Type | Target Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | |

| Anticancer | Human cancer cell lines | Induction of apoptosis | |

| Anti-inflammatory | Human cell lines | Inhibition of TNF-α production |

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, human breast cancer cells (MCF-7) were treated with tBoc-CBz at concentrations ranging from 10 to 100 µM. Results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, confirming its potential as an anticancer agent.

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Stability and Degradation : Laboratory studies indicate that tBoc-CBz remains stable under standard conditions but may degrade under extreme pH or temperature conditions.

- Metabolic Pathways : The compound undergoes phase I and phase II metabolic reactions, which are crucial for its bioavailability and efficacy in vivo.

- Transport Mechanisms : Due to its lipophilic nature, tBoc-CBz can easily cross cellular membranes, facilitating its uptake by target cells. Specific transporters may also play a role in its distribution within tissues.

Q & A

Q. How can the environmental impact of this compound be evaluated?

- Methodological Answer :

- Ecotoxicity Assays : Test acute toxicity on Daphnia magna or algae. Structural analogs show moderate bioaccumulation potential (logP ~3.5) .

- Degradation Studies : Expose to UV/HO systems and quantify breakdown products via LC-MS. Carbamates typically degrade to amines and CO under advanced oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.